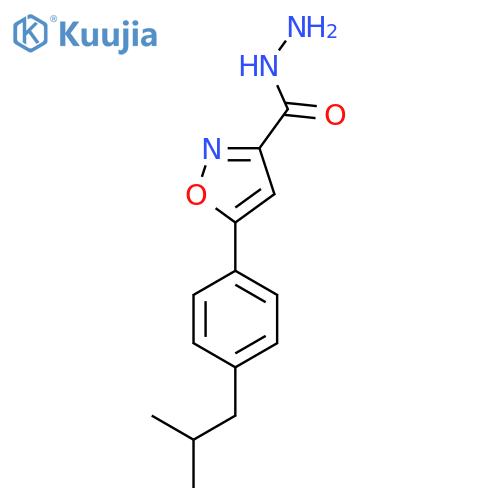

Cas no 763109-55-3 (5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide)

5-(4-イソブチルフェニル)イソキサゾール-3-カルボヒドラジドは、イソキサゾール骨格とヒドラジド基を有する有機化合物です。この化合物は、医薬品中間体や農薬開発における重要な合成中間体としての応用が期待されています。分子内に存在する反応性の高いヒドラジド基は、さらに誘導体化が可能なため、多様な生物活性化合物の合成に利用できます。また、4-イソブチルフェニル基の導入により、脂溶性の調整が可能で、薬物動態特性の最適化に寄与します。結晶性が良好なため、精製や取り扱いが比較的容易という特徴も有しています。

763109-55-3 structure

商品名:5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 5-(4-ISOBUTYLPHENYL)ISOXAZOLE-3-CARBOHYDRAZIDE

- 5-(4-isobutylphenyl)-3-isoxazolecarbohydrazide

- AKOS024417678

- 763109-55-3

- 5-[4-(2-methylpropyl)phenyl]-1,2-oxazole-3-carbohydrazide

- G90976

- 5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide

-

- インチ: 1S/C14H17N3O2/c1-9(2)7-10-3-5-11(6-4-10)13-8-12(17-19-13)14(18)16-15/h3-6,8-9H,7,15H2,1-2H3,(H,16,18)

- InChIKey: SJCLBNHCDVYAHY-UHFFFAOYSA-N

- ほほえんだ: O1C(=CC(C(NN)=O)=N1)C1C=CC(=CC=1)CC(C)C

計算された属性

- せいみつぶんしりょう: 259.132076794g/mol

- どういたいしつりょう: 259.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.2

- 疎水性パラメータ計算基準値(XlogP): 2.5

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR00G6YZ-250mg |

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide |

763109-55-3 | 95% | 250mg |

$100.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594910-1g |

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide |

763109-55-3 | 98% | 1g |

¥2998.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594910-50mg |

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide |

763109-55-3 | 98% | 50mg |

¥262.00 | 2024-07-28 | |

| 1PlusChem | 1P00G6QN-50mg |

5-(4-ISOBUTYLPHENYL)ISOXAZOLE-3-CARBOHYDRAZIDE |

763109-55-3 | 95% | 50mg |

$51.00 | 2024-04-21 | |

| 1PlusChem | 1P00G6QN-250mg |

5-(4-ISOBUTYLPHENYL)ISOXAZOLE-3-CARBOHYDRAZIDE |

763109-55-3 | 95% | 250mg |

$120.00 | 2024-04-21 | |

| Aaron | AR00G6YZ-50mg |

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide |

763109-55-3 | 95% | 50mg |

$31.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594910-250mg |

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide |

763109-55-3 | 98% | 250mg |

¥934.00 | 2024-07-28 |

5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide 関連文献

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

763109-55-3 (5-(4-Isobutylphenyl)isoxazole-3-carbohydrazide) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量